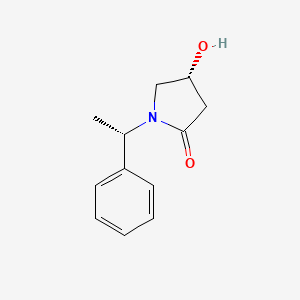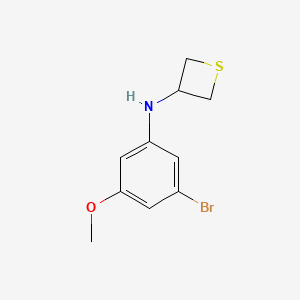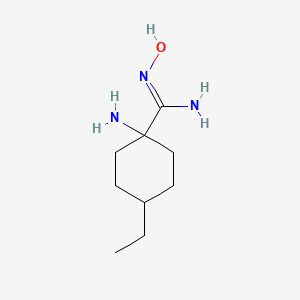![molecular formula C10H14N2O2 B13325047 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid typically involves the reaction of 3-bromopyridine with dimethylamine followed by a series of steps to introduce the propanoic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield amines or alcohols .
科学研究应用
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Used in the development of new materials and catalysts.
作用机制
The mechanism of action for 2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity for different targets .
相似化合物的比较
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but lacks the dimethylamino group.
2-Pyridinepropionic acid: Another structural isomer with different properties.
4-Pyridinepropionic acid: Similar backbone but with the pyridine ring in a different position.
Uniqueness
2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and potential for forming complex structures. This makes it particularly valuable in research applications where specific interactions are required .
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
2-[6-(dimethylamino)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(10(13)14)8-4-5-9(11-6-8)12(2)3/h4-7H,1-3H3,(H,13,14) |
InChI 键 |
PGOPOWBUBOYZCH-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)N(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13324964.png)

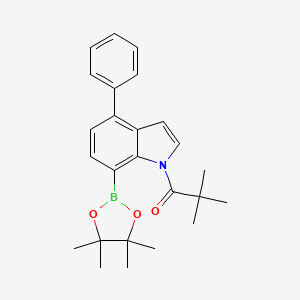
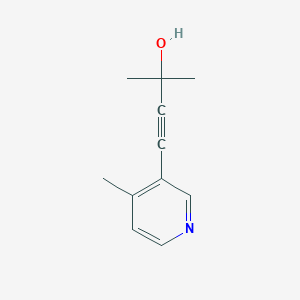
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)
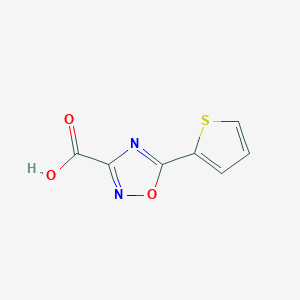
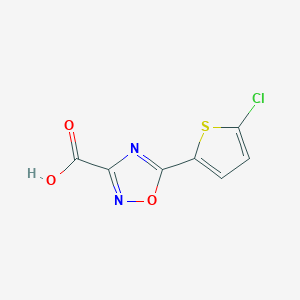
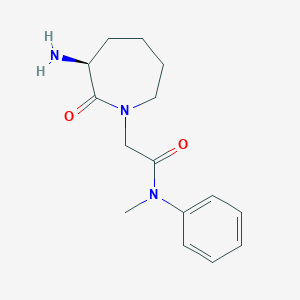
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)

![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)
